4-Methylthiopyrido[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7N3S |
|---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
4-methylsulfanylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H7N3S/c1-12-8-6-3-2-4-9-7(6)10-5-11-8/h2-5H,1H3 |
InChI Key |
JTGYEVFEFAKQHV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1C=CC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pyrido 2,3 D Pyrimidine Derivatives, with Emphasis on 4 Methylthiopyrido 2,3 D Pyrimidine Precursors
Cyclization and Condensation Strategies in Pyrido[2,3-d]pyrimidine (B1209978) Synthesis
The construction of the fused pyridine (B92270) ring onto a pre-existing pyrimidine (B1678525) core is a common and effective strategy for synthesizing pyrido[2,3-d]pyrimidines. This often involves cyclization and condensation reactions that have been significantly improved through modern techniques.
Microwave-Assisted Cyclocondensation Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purities compared to conventional heating methods. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds. In the context of pyrido[2,3-d]pyrimidine synthesis, microwave irradiation can be employed to drive the cyclocondensation step, often in a one-pot fashion. researchgate.net For instance, the reaction of 4(6)-aminouracil, malononitrile (B47326), and various aromatic aldehydes has been efficiently carried out under microwave irradiation to yield pyrido[2,3-d]pyrimidine derivatives in short reaction times (5-10 minutes) and high yields. rsc.org This approach significantly reduces reaction times compared to conventional heating, which can take several hours. nanobioletters.com While direct microwave-assisted cyclocondensation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one is a plausible and expectedly efficient route, specific documented examples in the provided literature focus more broadly on aminopyrimidine precursors. The general principle involves the rapid formation of intermediates and subsequent cyclization, driven by the efficient energy transfer of microwaves. nih.govresearchgate.net
One-Pot Three-Component Reaction Approaches
One-pot multi-component reactions (MCRs) represent a highly efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single synthetic operation. nih.govresearchgate.net The synthesis of pyrido[2,3-d]pyrimidine derivatives has greatly benefited from this strategy. A prominent example involves the three-component condensation of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, an aromatic aldehyde, and an active methylene (B1212753) compound such as ethyl cyanoacetate (B8463686) or malononitrile. chem-soc.sinih.gov This reaction, often catalyzed by an acid or base, proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization to afford the desired 5-aryl-7-cyano-2-methylthio-pyrido[2,3-d]pyrimidin-4-one derivatives in good to high yields. rsc.orgchem-soc.si The versatility of this method allows for the introduction of a wide range of substituents on the pyridine ring by simply varying the aldehyde component.
Table 1: Examples of One-Pot Three-Component Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Precursor 1 | Precursor 2 | Precursor 3 | Catalyst/Conditions | Product | Yield (%) | Reference |
| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Aromatic Aldehyde | Ethyl Cyanoacetate | [DMBSI]HSO4, 80°C | 5-Aryl-7-cyano-2-methylthiopyrido[2,3-d]pyrimidin-4-one | 82-93 | chem-soc.si |
| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Aromatic Aldehyde | Meldrum's Acid | [DMBSI]HSO4, 80°C | 5-Aryl-2-methylthio-7,8-dihydropyrido[2,3-d]pyrimidine-4,6-dione | 85-94 | chem-soc.si |
| 4-Aminouracil | Aromatic Aldehyde | Malononitrile | DAHP, aq. EtOH, reflux | 5-Aryl-7-amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 85-95 | rsc.org |
| 3-Amino-1,2,4-triazole | Aromatic Aldehyde | Malononitrile | NaOH, EtOH, reflux | 5-Amino-7-aryl-7,8-dihydro- chem-soc.sinih.govnih.govtriazolo[4,3-a]pyrimidine-6-carbonitriles | 68-85 | nih.gov |
Michael and Hantzsch-type Condensation Reactions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction and a key mechanistic step in many pyrido[2,3-d]pyrimidine syntheses. organic-chemistry.orgbyjus.comwikipedia.org In the context of the one-pot reactions described above, the reaction sequence typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. This intermediate then acts as a Michael acceptor for the nucleophilic addition of the 5-position of the 6-aminopyrimidine derivative. masterorganicchemistry.com This is followed by an intramolecular cyclization and dehydration/aromatization to form the final fused pyridine ring.
The Hantzsch pyridine synthesis, a classic multi-component reaction, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgorganic-chemistry.org While not a direct route to 4-methylthiopyrido[2,3-d]pyrimidine itself, the principles of the Hantzsch synthesis, particularly the formation of a dihydropyridine (B1217469) intermediate followed by oxidation, are conceptually related to the cyclocondensation strategies used for pyrido[2,3-d]pyrimidines. nih.govresearchgate.net The formation of the pyridine ring by combining a three-carbon unit with an enamine system is a shared feature.
Catalytic and Green Chemistry Approaches in Pyrido[2,3-d]pyrimidine Synthesis
The principles of green chemistry, which aim to reduce waste and use less hazardous substances, have been increasingly applied to the synthesis of pyrido[2,3-d]pyrimidines. This has led to the development of novel catalytic systems that are often more efficient and recyclable.
Application of Nanocrystalline Metal Oxide Catalysts
Nanocatalysts have gained significant attention in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity. Nanocrystalline metal oxides are particularly promising as they are typically stable, reusable, and environmentally benign. For the synthesis of pyrido[2,3-d]pyrimidine derivatives, nanocrystalline magnesium oxide (MgO) has been used as an efficient catalyst. frontiersin.orgnih.gov For example, the three-component reaction of 6-aminouracil (B15529), aldehydes, and malononitrile proceeds in high yields in water, a green solvent, when catalyzed by nanocrystalline MgO. rsc.org
Furthermore, magnetic nanoparticles, such as those based on iron oxide (Fe3O4), have been employed as catalyst supports. nih.gov These catalysts can be easily recovered from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst recycling. researchgate.net While specific applications of these nanocatalysts for the synthesis of this compound precursors are not extensively detailed in the provided results, their successful use in analogous systems suggests their high potential in this area.
Brønsted-Acidic Ionic Liquid Catalysis for Pyrido[2,3-d]pyrimidine Formation
Brønsted-acidic ionic liquids (BAILs) have emerged as highly effective and reusable catalysts for a variety of organic transformations. They act as both a catalyst and a solvent, often leading to improved reaction rates and yields. The synthesis of pyrido[2,3-d]pyrimidine derivatives from 6-amino-2-(methylthio)pyrimidin-4(3H)-one has been successfully achieved using BAILs. chem-soc.sinih.gov For instance, 1,2-dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) ([DMBSI]HSO4) has been shown to be a highly efficient catalyst for the one-pot, three-component reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aromatic aldehydes, and ethyl cyanoacetate or Meldrum's acid under solvent-free conditions. chem-soc.si The advantages of this protocol include short reaction times, mild conditions, simple work-up, and the reusability of the catalyst. chem-soc.sinih.gov In some cases, the ionic liquid can be recycled multiple times without a significant loss of catalytic activity. nih.govrsc.org
Table 2: Catalytic Approaches in Pyrido[2,3-d]pyrimidine Synthesis
| Catalyst | Reaction Type | Precursors | Key Advantages | Reference |
| Nanocrystalline MgO | Three-component condensation | 6-Aminouracil, Aldehydes, Malononitrile | High yields, use of water as solvent | rsc.org |
| Fe3O4@nano-cellulose/Sb(V) | Three-component coupling | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aldehydes, 1,3-Indanedione/Dimedone | Eco-friendly, solvent-free, reusable magnetic catalyst | nih.gov |
| [DMBSI]HSO4 (BAIL) | One-pot three-component condensation | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aldehydes, Ethyl cyanoacetate | Solvent-free, short reaction times, reusable catalyst | chem-soc.si |
| BAIL@UiO-66 (MOF) | One-pot three-component condensation | 6-Amino-1,3-dimethyl uracil (B121893), Aldehydes, Acetyl acetone | Heterogeneous, reusable, high efficiency under solvent-free conditions | nih.gov |
Multistep Synthetic Pathways for Complex Pyrido[2,3-d]pyrimidine Derivatives
The synthesis of complex pyrido[2,3-d]pyrimidine derivatives often requires sophisticated, multi-step approaches to achieve the desired substitution patterns and functional groups. These pathways are designed to build the fused heterocyclic system with precision, incorporating key functional groups that can be further modified. The 4-methylthio group is particularly valuable as it can be converted into other functionalities, enhancing the molecular diversity accessible from a common intermediate.
Strategies Involving Nucleophilic Substitution and Oxidation of Thioethers
A prominent strategy for elaborating the pyrido[2,3-d]pyrimidine scaffold involves the use of precursors like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. nih.gov This approach leverages the reactivity of the chloro group for nucleophilic substitution and the methylthio group for later-stage functionalization through oxidation.
The general synthetic sequence is as follows:
Nucleophilic Substitution: The starting material, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, is reacted with various amines. This substitution reaction replaces the chlorine atom at the C4 position with an amino group. nih.gov
Reduction and Oxidation: The ester group is reduced to a primary alcohol, which is then oxidized to form the corresponding 4-aminopyrimidine-5-carboxaldehyde. nih.gov
Cyclization: The aldehyde undergoes condensation with appropriately substituted acetates to construct the pyridone ring, forming the core 4-methylthiopyrido[2,3-d]pyrimidinone structure. nih.gov
Thioether Oxidation: The crucial step involves the oxidation of the methylthio group at the C4 position. This is typically achieved using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA), which converts the thioether into a more reactive methylsulfone (methylsulfonyl) group. nih.govarkat-usa.org The resulting sulfone is an excellent leaving group, allowing for subsequent nucleophilic substitution reactions to introduce a wide variety of substituents at this position. nih.gov
This multi-step pathway is summarized in the table below:
Table 1: Synthetic Pathway via Nucleophilic Substitution and Thioether Oxidation
| Step | Reaction | Precursor | Reagents | Product |
|---|---|---|---|---|
| 1 | Nucleophilic Substitution | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Various Amines | Ethyl 4-amino-2-methylthiopyrimidine-5-carboxylate |
| 2 | Reduction & Oxidation | Ethyl 4-amino-2-methylthiopyrimidine-5-carboxylate | Reducing agent, then Oxidizing agent | 4-Aminopyrimidine-5-carboxaldehyde |
| 3 | Condensation/Cyclization | 4-Aminopyrimidine-5-carboxaldehyde | Substituted Acetates | 4-Methylthiopyrido[2,3-d]pyrimidinone |
Reductive Amination and Alkylation Procedures
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to introduce or modify substituents on the pyrido[2,3-d]pyrimidine core. youtube.comyoutube.comyoutube.com This reaction typically involves the condensation of an amino group on the heterocycle with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride. nih.govnih.gov
For instance, a 6-amino-substituted pyrido[2,3-d]pyrimidine can be reacted with various aldehydes (ArCHO) in a reductive amination process to yield N6-substituted derivatives. nih.govnih.gov A notable example is the synthesis of pyrido[2,3-d]pyrimidine-2,4-diamines, where a 6-amino homologue is reacted with aldehydes such as 3,4,5-trimethoxybenzaldehyde. nih.gov Subsequent N-methylation can be achieved using formaldehyde (B43269) and sodium cyanoborohydride, demonstrating a combination of reductive amination and alkylation. nih.govnih.gov
Table 2: Examples of Reductive Amination and Alkylation
| Procedure | Starting Material | Reagents | Product Feature |
|---|---|---|---|
| Reductive Amination | 6-Aminopyrido[2,3-d]pyrimidine | ArCHO, Sodium Cyanoborohydride | N6-Aralkyl substituent |
Formation of the Pyrido[2,3-d]pyrimidine Ring System from Pyrimidine Precursors
The construction of the bicyclic pyrido[2,3-d]pyrimidine system is frequently accomplished by building the pyridine ring onto a pre-existing, appropriately substituted pyrimidine. This approach, known as annelation, is a cornerstone of synthesizing this class of heterocycles.
Annelation Reactions for Constructing the Pyridine Moiety
Annelation reactions typically start with a 4-aminopyrimidine (B60600) derivative. The pyridine ring is then formed by reacting the C5 position of the pyrimidine, which is nucleophilic due to the activating effect of the amino group, with a three-carbon electrophilic component. jocpr.com
Several methods are employed:
Michael Addition: 6-Aminouracil and its derivatives are common pyrimidine precursors. They can undergo a Michael addition reaction with α,β-unsaturated compounds like alkynones or acrylates. nih.govcapes.gov.br This is often followed by a cyclodehydration step to furnish the pyrido[2,3-d]pyrimidine ring system. This method offers high regiocontrol and can often be performed in one or two steps. capes.gov.br
Condensation with 1,3-Dicarbonyls: The reaction of 6-aminopyrimidines with 1,3-dicarbonyl compounds, such as acetylacetone, in the presence of an acid catalyst like phosphoric acid, yields 5,7-disubstituted pyrido[2,3-d]pyrimidines. jocpr.com
Three-Component Reactions: Efficient, one-pot, three-component reactions have been developed, often under microwave irradiation or using environmentally benign aqueous media. scirp.orgresearchgate.net A typical example involves the reaction of an aminouracil, an aromatic aldehyde, and a CH-acidic nitrile like malononitrile. scirp.orgresearchgate.net These reactions proceed through a domino Knoevenagel-Michael-cyclization sequence to afford highly functionalized pyrido[2,3-d]pyrimidines in good yields. scirp.org
Table 3: Annelation Strategies for Pyrido[2,3-d]pyrimidine Synthesis
| Annelation Method | Pyrimidine Precursor | Reagents | Key Features |
|---|---|---|---|
| Michael Addition | 6-Aminouracil | Butynones | High regiocontrol, often no purification needed. capes.gov.br |
| Condensation | 6-Aminouracil | Acetylacetone, Phosphoric Acid | Forms 5,7-disubstituted products. jocpr.com |
Buchwald–Hartwig Aminations in Heterocyclic System Formation
The Buchwald-Hartwig cross-coupling reaction has emerged as a powerful tool for forming carbon-nitrogen bonds, and its application has been successfully extended to the synthesis of complex heterocyclic systems like pyrido[2,3-d]pyrimidines. rsc.orgacs.orgelsevierpure.com This palladium-catalyzed reaction is particularly useful for coupling an amine with a halo-substituted heterocycle.
In the context of pyrido[2,3-d]pyrimidine synthesis, this method has been used to create analogues where a substituted aniline (B41778) is attached directly to the 6-position of the ring. For example, a 6-bromo-pyrido[2,3-d]pyrimidine derivative can be coupled with various substituted anilines using a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (e.g., X-Phos, S-Phos) in the presence of a base. acs.org
The reaction conditions, particularly the choice of ligand, can be critical for achieving high yields, especially when dealing with sterically hindered substrates. acs.org A novel cascade reaction has also been developed that combines an initial imination with a Buchwald-Hartwig cross-coupling and a subsequent cycloaddition to build the pyrido[2,3-d]pyrimidine scaffold from β-bromovinyl aldehydes and 6-amino-1,3-dialkyluracils under microwave irradiation. rsc.org
Table 4: Application of Buchwald-Hartwig Amination
| Substrates | Catalyst/Ligand | Reaction Type | Product |
|---|---|---|---|
| 6-Bromo-pyrido[2,3-d]pyrimidine, Substituted Anilines | Pd(OAc)₂ / S-Phos | Cross-coupling | N⁶-(Substituted phenyl)pyrido[2,3-d]pyrimidine. acs.org |
Investigative Studies on the Biological Activities and Molecular Mechanisms of Pyrido 2,3 D Pyrimidine Derivatives
Enzyme and Receptor Target Modulation by Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine (B1209978) scaffold is recognized as a privileged structure in medicinal chemistry, providing ligands for a wide range of biological targets. nih.gov Derivatives of this class have been investigated for numerous pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net
Dihydrofolate Reductase (DHFR) Inhibition Mechanisms
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleotides and certain amino acids, making it a key target for antimicrobial and anticancer agents. researchgate.netmdpi.com Certain 2,4-diaminopyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated as DHFR inhibitors. For instance, a series of 2,4-diaminopyrido[2,3-d]pyrimidines featuring a 6-methylthio bridge connected to an aryl group were assessed for their inhibitory activity against DHFR from Pneumocystis carinii and Toxoplasma gondii. nih.gov Within this series, the beta-naphthyl analogue demonstrated the highest potency against both pathogenic DHFR enzymes. nih.gov Structural studies have been conducted on other derivatives, such as N6-substituted pyrido[2,3-d]pyrimidine-2,4,6-triamines, to understand the specific interactions that confer selectivity for pathogenic DHFR over the human enzyme. nih.gov However, specific data on the DHFR inhibitory mechanism of 4-methylthiopyrido[2,3-d]pyrimidine is not detailed in the available literature.
Kinase Inhibitory Profiles
The pyrido[2,3-d]pyrimidine core is a common feature in the design of various kinase inhibitors due to its structural similarity to the ATP-binding region of these enzymes. nih.gov
Cyclin-Dependent Kinases (CDKs) Inhibition (CDK2, CDK4/6)
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. nih.gov The pyrido[2,3-d]pyrimidin-7-one template has been identified as a potent scaffold for CDK inhibitors. nih.gov Research has shown that introducing a methyl group at the C-5 position of this template can confer excellent selectivity for CDK4 over other CDKs and tyrosine kinases. nih.gov While the well-known CDK4/6 inhibitor Palbociclib features a pyrido[2,3-d]pyrimidin-7-one core, specific inhibitory data for a 4-methylthio derivative against CDK2 or CDK4/6 are not available. nih.gov
PIM-1 Kinase Inhibition
PIM-1 kinase is a serine/threonine kinase implicated in cell survival and proliferation, making it an attractive target for cancer therapy. A recent study described the synthesis of novel pyrido[2,3-d]pyrimidine derivatives and their evaluation as PIM-1 kinase inhibitors. rsc.org In this research, certain compounds, derived from an o-aminonicotinonitrile precursor via a thio-acylation and cyclization process, showed potent PIM-1 inhibition with IC50 values in the nanomolar range. rsc.org Specifically, compound 4 from this study exhibited an IC50 of 11.4 nM against PIM-1. rsc.org However, without access to the full structural data of this specific compound, it cannot be confirmed if it is a this compound.
p38 Mitogen-Activated Protein Kinases (MAPK) Pathway Interactions
The p38 MAPK pathway is involved in cellular responses to stress and inflammation. While the broader pyrido[2,3-d]pyrimidine class has been identified as targeting p38 MAPK, specific studies on this activity are limited and often focus on other isomeric structures. nih.gov For example, inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone and pyrido[2,3-d]pyrimidin-7-one scaffolds have been developed as p38 MAPK and RIPK2 inhibitors, respectively, the latter of which can activate the MAPK pathway. nih.govnih.gov There is no specific information available regarding the interaction of this compound with the p38 MAPK pathway.
Phosphatidylinositol-3 Kinase (PI3K) Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. researchgate.net Its deregulation is a common feature in many cancers, making PI3K a key target for oncology drug discovery. nih.gov A series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives has been identified as potent inhibitors of the PI3K/mTOR signaling pathway. nih.govmedchemexpress.com
In one study, researchers synthesized and evaluated a series of these compounds, leading to the identification of potent PI3K/mTOR dual inhibitors. nih.gov The structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrido[2,3-d]pyrimidine core were crucial for activity. For instance, compound 1a (see table below) demonstrated significant inhibitory activity against PI3Kα with an IC50 value of 0.20 μM. Further optimization of this series, particularly focusing on substitutions at the 2-amino position and the 6-position of the pyridopyrimidine ring, led to compounds with improved potency.
Another investigation into sulfonamide methoxypyridine derivatives also highlighted the pyrido[2,3-d]pyrimidine fragment as a key component for dual PI3K/mTOR inhibitors. mdpi.com This research underscores the versatility of the scaffold in targeting the affinity binding pocket of the enzyme. mdpi.com
| Compound | PI3Kα IC50 (μM) | Reference |
|---|---|---|
| 1a | 0.20 | nih.gov |
| 1b | 0.15 | nih.gov |
Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that, like PI3K, is a central regulator of cell growth and proliferation. researchgate.net Given the interconnectedness of their signaling pathways, dual inhibition of both PI3K and mTOR is a promising strategy in cancer therapy to overcome feedback loop mechanisms that can reactivate cell survival signals. mdpi.com
The same series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives that showed PI3K inhibitory activity were also evaluated for their effects on mTOR. nih.gov These studies confirmed that many of these compounds act as dual inhibitors. Compound 1a , for example, inhibited mTOR with an IC50 value of 0.31 μM, demonstrating a balanced potency against both kinases. nih.gov The development of these dual inhibitors represents a significant advancement in targeting the PI3K/Akt/mTOR pathway. nih.govmedchemexpress.com
| Compound | mTOR IC50 (μM) | Reference |
|---|---|---|
| 1a | 0.31 | nih.gov |
| 1b | 0.28 | nih.gov |
Monopolar Spindle 1 (Mps1) Kinase Inhibition
Monopolar spindle 1 (Mps1) is a key kinase that activates the spindle assembly checkpoint, a crucial process for ensuring proper chromosome segregation during mitosis. nih.govcore.ac.uk Because cancer cells with chromosomal instability are particularly dependent on this checkpoint, Mps1 has become an attractive target for cancer therapy. nih.govcore.ac.uk
While the broader class of pyridopyrimidines has been investigated for Mps1 inhibition, it is important to note that the most prominent research has focused on the pyrido[3,4-d]pyrimidine (B3350098) isomer, not the pyrido[2,3-d]pyrimidine scaffold. nih.govcore.ac.ukmdpi.comnih.gov A series of these pyrido[3,4-d]pyrimidine derivatives were found to have excellent potency and selectivity for Mps1. mdpi.com One such inhibitor, BOS172722 , has advanced to clinical trials for the treatment of triple-negative breast cancer. nih.gov The mechanism of these inhibitors involves interaction with key residues in the ATP-binding site of Mps1, including G605 and K529, which form stable hydrogen bonds. mdpi.comnih.gov
Currently, there is a lack of specific research data on the inhibition of Mps1 by this compound or its direct derivatives.
Dual Specificity Protein Kinase TTK Interactions
The dual specificity protein kinase TTK is another name for the Mps1 kinase. nih.govkoreascience.kr Therefore, all investigative studies related to Mps1 inhibition are directly applicable to TTK interactions. As noted in the previous section, research into pyridopyrimidine-based inhibitors of Mps1/TTK has centered on the pyrido[3,4-d]pyrimidine scaffold. nih.govcore.ac.ukmdpi.com These inhibitors interact with the ATP-binding site of the kinase, with van der Waals forces and nonpolar solvation energies contributing significantly to the binding affinity. mdpi.com Key amino acid residues involved in the interaction include I531, V539, M602, C604, N606, I607, L654, I663, and P673. mdpi.com No specific studies detailing the interaction of this compound derivatives with TTK have been reported.
Other Enzyme Inhibitory Activities
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and certain isoforms are associated with diseases like cancer. researchgate.net
A study investigating new pyrido[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov The in vitro experiments, using CO2 as a substrate, showed that all tested compounds possessed inhibitory activity against both enzymes. nih.gov The structure-activity relationship analysis indicated that the inhibitory effects of the pyrido[2,3-d]pyrimidine derivatives were generally less potent than a comparator series of indolylchalcones. nih.gov However, it was noted that the presence of a methyl group on the uracil (B121893) ring of the pyrido[2,3-d]pyrimidine structure tended to increase the inhibitory activity for both hCA I and hCA II. nih.gov
| Compound | hCA I IC50 (μM) | hCA II IC50 (μM) | Reference |
|---|---|---|---|
| Compound 7e | 6.79 | N/A | nih.gov |
| Compound 5g | N/A | 7.22 | nih.gov |
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are enzymes that break down cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of specific PDE isoforms, particularly PDE4, is a validated strategy for treating inflammatory diseases. nih.gov The pyrido[2,3-d]pyrimidine scaffold has been explored for this purpose. nih.gov
Research into a series of pyrido[2,3-d]pyrimidine-2,4-diones identified potent PDE4 inhibitors. nih.gov The synthetic efforts and in vitro evaluations focused on derivatives with substituents at the C-3 and/or C-4 positions of the pyridine (B92270) ring. nih.gov Certain compounds from this series demonstrated significant potency as PDE4 inhibitors. nih.gov A patent also describes pyrido[2,3-d]pyrimidine derivatives, specifically pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and pyrido[2,3-d]pyrimidine-2(1H,3H)-ones, as phosphodiesterase inhibitors. google.com While related scaffolds like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have also been heavily investigated as PDE4 inhibitors, these findings confirm that the core pyrido[2,3-d]pyrimidine structure is a viable starting point for developing inhibitors of this enzyme class. acs.org
Compound Index
| Compound Name/Identifier |
|---|
| This compound |
| 2-amino-4-methylpyrido[2,3-d]pyrimidine |
| BOS172722 (N8-(2,2-dimethylpropyl)-N2-[2-ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-6-methylpyrido[3,4-d]pyrimidine-2,8-diamine) |
| Pyrido[2,3-d]pyrimidine-2,4-dione |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
| Pyrido[2,3-d]pyrimidine-2(1H,3H)-one |
Acetylcholinesterase (AChE) Inhibition
While research into the acetylcholinesterase (AChE) inhibitory potential of the specific compound this compound is not extensively documented, broader studies on related pyrimidine (B1678525) structures suggest a potential for this class of compounds to interact with cholinesterases. For instance, novel pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidine derivatives have been synthesized and evaluated for their AChE inhibitory activity. nih.gov These studies provide a basis for exploring the AChE inhibitory capacity of other pyrimidine-based scaffolds, including pyrido[2,3-d]pyrimidines. The inhibition of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis. nih.gov The core hypothesis is that the nitrogen-containing heterocyclic structure of pyrido[2,3-d]pyrimidines could potentially interact with the active site of the AChE enzyme.
D-Alanine Ligase Inhibition
A notable area of investigation for pyrido[2,3-d]pyrimidine derivatives is their potential as antibacterial agents through the inhibition of D-alanine:D-alanine ligase (Ddl). This enzyme is crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Its absence in eukaryotes makes it an attractive target for the development of new antibiotics.
A study focused on a library of 6-arylpyrido[2,3-d]pyrimidine-based compounds identified them as novel ATP-competitive inhibitors of Escherichia coli DdlB. nih.gov Kinetic analysis confirmed that these compounds compete with the enzyme's substrate, ATP. nih.gov This finding is significant as it presents a mechanism-based approach to antibacterial drug design. The study serves as a strong foundation for the further development of more potent DdlB inhibitors based on the pyrido[2,3-d]pyrimidine scaffold. nih.gov
| Compound Class | Target Enzyme | Inhibition Mechanism | Significance |
| 6-Arylpyrido[2,3-d]pyrimidines | E. coli D-alanine:D-alanine ligase (DdlB) | ATP-competitive | Potential for novel antibiotic development |
Cyclooxygenase-2 (COX-2) Inhibition
The selective inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for the treatment of inflammation and pain, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. While direct studies on this compound as a COX-2 inhibitor are limited, the broader class of pyrimidine derivatives has shown promise in this area.
Research has demonstrated that certain pyrimidine derivatives can act as selective COX-2 inhibitors. nih.govnih.gov These compounds typically feature specific pharmacophoric elements that allow for selective binding to the COX-2 active site. The design of such inhibitors often involves creating a structure that can fit into the larger and more flexible active site of COX-2 compared to COX-1. The investigation into pyrimidine-based COX-2 inhibitors suggests that the pyrido[2,3-d]pyrimidine scaffold could be a viable starting point for designing novel and selective anti-inflammatory agents.
Cellular and Subcellular Mechanistic Insights of Pyrido[2,3-d]pyrimidine Action
The anticancer properties of pyrido[2,3-d]pyrimidine derivatives are a major focus of research, with numerous studies elucidating their effects on cancer cells at the cellular and molecular level.
Induction of Apoptosis in Various Cellular Models
A significant mechanism through which pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Several studies have demonstrated the pro-apoptotic effects of these compounds in a variety of cancer cell lines.
For example, a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and shown to induce apoptosis in HCT-116, HepG-2, and MCF-7 cancer cells. nih.gov Another study on newly synthesized pyrido[2,3-d]pyrimidine derivatives revealed their ability to induce apoptosis in PC-3 (prostate cancer) and MCF-7 (breast cancer) cells through the activation of caspase-3 and Bax, and the downregulation of Bcl-2. nih.gov Furthermore, certain tricyclic derivatives of pyrido[2,3-d]pyrimidine have been shown to induce apoptosis in prostate cancer cells via a caspase-3 dependent pathway. researchgate.net
One particular study highlighted a pyrido[2,3-d]pyrimidine derivative that significantly increased apoptosis in MCF-7 cells by 58.29-fold compared to control cells. rsc.org These findings collectively underscore the potential of the pyrido[2,3-d]pyrimidine scaffold in developing potent apoptosis-inducing anticancer agents. nih.gov
| Derivative Class | Cell Line(s) | Apoptotic Mechanism |
| Pyrido[2,3-d]pyrimidin-4(3H)-ones | HCT-116, HepG-2, MCF-7 | Apoptosis induction |
| Pyrido[2,3-d]pyrimidines | PC-3, MCF-7 | Activation of caspase-3 and Bax, downregulation of Bcl-2 |
| Pyrido[2,3-d] nih.govresearchgate.netrsc.orgtriazolo[4,3-a]pyrimidines | PC-3 | Caspase-3 dependent pathway |
| Bioactive pyrido[2,3-d]pyrimidines | MCF-7 | 58.29-fold increase in apoptosis |
Cell Cycle Perturbation and Arrest Mechanisms
In addition to inducing apoptosis, pyrido[2,3-d]pyrimidine derivatives have been found to interfere with the cell cycle, leading to arrest at specific phases. This disruption of the normal cell cycle progression is a key mechanism for inhibiting cancer cell proliferation.
Several studies have reported the ability of these compounds to cause cell cycle arrest. For instance, a series of pyrido[2,3-d]pyrimidine and its tricyclic derivatives were found to cause cell cycle arrest at the G1 phase. researchgate.net This was associated with an enhanced expression of the cell cycle inhibitor p21. researchgate.net Another study demonstrated that a specific pyrido[2,3-d]pyrimidine derivative arrested the cell cycle at the G1 phase in MCF-7 cells. rsc.org
Furthermore, research on other related structures, such as halogenated thieno[3,2-d]pyrimidines, has shown cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. nih.gov Some pyridopyrimidine derivatives have been shown to maintain cell cycle arrest even in cells over-expressing oncogenes like Bcl-2 or cyclin D1. nih.gov These findings indicate that the pyrido[2,3-d]pyrimidine scaffold can be modified to target different phases of the cell cycle, providing a versatile platform for the development of anticancer drugs.
| Derivative Class | Cell Line | Cell Cycle Arrest Phase | Associated Mechanism |
| Pyrido[2,3-d]pyrimidines and their tricyclic derivatives | PC-3 | G1 phase | Enhanced p21 expression |
| Bioactive pyrido[2,3-d]pyrimidines | MCF-7 | G1 phase | - |
| Halogenated thieno[3,2-d]pyrimidines | MDA-MB-231 | G2/M phase | - |
| Pyridopyrimidines | Leukemic and breast cancer cell lines | Maintained arrest | Effective despite oncogene overexpression |
Inhibition of Cellular Proliferation in Cultured Cells
The culmination of apoptosis induction and cell cycle arrest is the inhibition of cellular proliferation. The antiproliferative activity of pyrido[2,3-d]pyrimidine derivatives has been extensively evaluated in various cancer cell lines.
Numerous studies have reported the potent cytotoxic effects of these compounds. For instance, newly synthesized pyrido[2,3-d]pyrimidines and their tricyclic derivatives were screened for their cytotoxicity against breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cell lines, with some compounds showing activity comparable to doxorubicin. nih.gov Another study described novel thieno[2,3-d]pyrimidin-4(1H)-one-based analogs that inhibited the growth of human colon tumor cells. nih.gov
The antiproliferative effects are often dose-dependent and can be quite potent, with some derivatives exhibiting IC50 values in the sub-micromolar range. The broad-spectrum antiproliferative activity of pyrido[2,3-d]pyrimidine derivatives makes them a promising class of compounds for further investigation in the field of oncology.
Modulation of Intracellular Signaling Pathways (e.g., JNK levels)
The modulation of intracellular signaling pathways is a key mechanism through which many therapeutic agents exert their effects. While direct studies on the effect of this compound on c-Jun N-terminal kinase (JNK) levels are not extensively documented in the reviewed literature, broader research on pyrido[2,3-d]pyrimidine derivatives indicates their significant role as kinase inhibitors, affecting various critical signaling cascades.
Pyrido[2,3-d]pyrimidines have been identified as inhibitors of several kinases, including tyrosine kinases (TKs), phosphatidylinositol-3 kinase (PI3K), and cyclin-dependent kinases (CDKs). nih.gov For instance, certain derivatives have been shown to inhibit the RAF-MEK-ERK pathway, a crucial signaling cascade in cell proliferation and survival. These compounds were observed to decrease the phosphorylation levels of ERK and MEK in a dose-dependent manner. nih.gov The p38 mitogen-activated protein kinase (MAPK) pathway, another critical signaling route involved in cellular stress responses and inflammation, has also been a target for pyrido[2,3-d]pyrimidine derivatives. nih.gov
Furthermore, investigations into thieno[2,3-d]pyrimidines, which are structurally related to pyrido[2,3-d]pyrimidines, have revealed their potential as inhibitors of the PI3K/m-TOR pathway and VEGFR-2, both of which are pivotal in cancer cell signaling. nih.govnih.gov Some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown inhibitory activity against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), a key player in oncology. nih.gov The ability of these compounds to induce apoptosis and arrest the cell cycle at different phases underscores their potent modulation of intracellular signaling. nih.govrsc.org
While these findings highlight the potential of the broader class of pyrido[2,3-d]pyrimidines to interact with and modulate key intracellular signaling pathways, further research is required to elucidate the specific effects of this compound on JNK levels and other signaling molecules.
Investigation of Antioxidant Activity via Radical Scavenging Assays
The antioxidant potential of chemical compounds is often evaluated through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used for this purpose. medcraveonline.com In this assay, the stable DPPH radical, which has a deep violet color, is reduced by an antioxidant to the pale yellow hydrazine, and the change in absorbance is measured spectrophotometrically. medcraveonline.com
Studies on various pyrimidine derivatives have demonstrated their potential as antioxidant agents. researchgate.net For instance, vanillin-based pyrido-dipyrimidines have shown notable antioxidant activity in DPPH assays. kg.ac.rs The mechanism of action is often attributed to their ability to donate a hydrogen atom to the free radical, thereby neutralizing it. medcraveonline.com The antioxidant capacity can be influenced by the specific substituents on the pyrimidine ring. kg.ac.rs
Below is a table summarizing the antioxidant activity of selected pyrimidine derivatives from various studies, illustrating the methodologies used.
| Compound Class | Assay Method | Key Findings | Reference |
| Pyrimidinium Betaines | DPPH Radical Scavenging | Activity is concentration and time-dependent. Monocyclic betaine (B1666868) showed the highest activity at maximal reaction time. | medcraveonline.com |
| Vanillin-based Pyrido-dipyrimidines | DPPH Assay and DFT Calculations | A molecule with two O-H groups exhibited higher antioxidant capacity. The HAT mechanism was identified as a key reaction pathway. | kg.ac.rs |
| 1,4-Dihydropyridines | DPPH and β-carotene/linoleic acid assay | Compounds with electron-donating groups on the aromatic ring showed higher relative antioxidant activity. | gavinpublishers.com |
While these studies provide a framework for understanding the antioxidant potential of the pyrido[2,3-d]pyrimidine scaffold, specific experimental data on the radical scavenging activity of this compound is not yet available in the reviewed literature.
Effects on Immune Cell Development and Function, including Leukocyte Modulation
Recent research has highlighted the immunomodulatory potential of pyrido[3,2-d]pyrimidine (B1256433) compounds. A key area of investigation is their ability to modulate the PD-1/PD-L1 protein/protein interaction. google.com The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and self-tolerance. Cancer cells often exploit this pathway to evade the immune system. google.com
By blocking the interaction between PD-1, a receptor on activated T-cells, and its ligand PD-L1, which can be expressed on tumor cells, these compounds can restore the anti-tumor immune response. This mechanism is a cornerstone of modern cancer immunotherapy. Pyrido[3,2-d]pyrimidine derivatives have been identified as modulators of this interaction, suggesting their potential use in the treatment of diseases where the immune system is dysregulated, such as cancer and chronic infectious diseases. google.com This indicates a direct effect on the function of leukocytes, particularly T-lymphocytes.
While the broader class of pyridopyrimidines shows promise in immunomodulation, specific studies detailing the effects of this compound on the development and function of various immune cell populations, including different types of leukocytes, are still needed to fully understand its immunomodulatory profile.
Anticytokinin Activity Investigations of 4-Methylthiopyrido[2,3-d]pyrimidines
Cytokinins are a class of plant hormones that promote cell division and have a role in various plant growth and development processes. Anticytokinins are compounds that inhibit the effects of cytokinins. The anticytokinin activity of pyrido[2,3-d]pyrimidine derivatives has been a subject of investigation, particularly those with a methylthio group at the 2-position and various substituents at the 4-position.
The tobacco callus bioassay is a standard method used to determine the cytokinin and anticytokinin activity of compounds. In this assay, tobacco callus tissue is grown on a medium containing a cytokinin, and the ability of a test compound to inhibit the growth stimulated by the cytokinin is measured.
Studies on 2-(Methylthio)pyrido[2,3-d]pyrimidines have shown that the nature of the substituent at the 4-position significantly influences the biological activity. nih.gov Alkylamino substituents at the 4-position tend to confer anticytokinin activity. The inhibitory activity is dependent on the concentration of the compound. For instance, in one study, the concentration required for detectable inhibition of tobacco callus growth was determined for various derivatives.
The table below presents hypothetical data based on the structure-activity relationships described in the literature for 4-alkylamino-2-methylthiopyrido[2,3-d]pyrimidines.
| 4-Substituent | Bioassay | Endpoint | Result | Reference |
| Alkylamino | Tobacco Callus Bioassay | Inhibition of cytokinin-induced growth | Showed anticytokinin activity | nih.gov |
| Anilino | Tobacco Callus Bioassay | Inhibition or promotion of cytokinin-induced growth | Exhibited both cytokinin and anticytokinin activities depending on benzene (B151609) ring substituents | nih.gov |
These findings suggest that this compound derivatives with specific substitutions at the 4-position are promising candidates for agents with anticytokinin activity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Pyrido 2,3 D Pyrimidine Analogues
Elucidating the Impact of Substituent Patterns on Biological Potency and Selectivity
The biological activity of pyrido[2,3-d]pyrimidine (B1209978) derivatives can be significantly modulated by the nature and position of various substituents on the core structure.
Influence of C2 and C7 Substitutions on Pharmacological Profiles
Substitutions at the C2 and C7 positions of the pyrido[2,3-d]pyrimidine ring system have been shown to be critical for determining the pharmacological profiles of these compounds. For instance, in the context of cyclin-dependent kinase 2 (CDK2) inhibitors, the introduction of lipophilic functional groups, such as a benzene (B151609) or sulfonamide group, at the 7-amino position markedly enhances the inhibitory effect. nih.gov Conversely, smaller lipophilic functions with an electron-donating group at the C2 position also contribute favorably to the activity. nih.gov
A review of pyrido[2,3-d]pyrimidin-7(8H)-ones highlights that for the 5,6-dihydro derivatives, nitrogen-based substituents are most common at the C2 position, while oxygen substituents, particularly carbonyl groups, are prevalent at the C4 position. nih.gov For the analogues with a C5-C6 double bond, nitrogen substituents are overwhelmingly dominant at the C2 position. nih.gov This differential substitution pattern underscores its importance in tailoring the desired biological activity.
Role of Lipophilic Functions in Modulating Enzyme Inhibition Potency
The strategic placement of lipophilic and hydrophilic groups is a key design principle. For instance, in the development of PIM-1 kinase inhibitors, a design strategy that anchors a lipophilic moiety and a hydrophilic group to the main pyrido[2,3-d]pyrimidine scaffold has proven effective. rsc.org
Significance of Fused Thienyl Moieties in Pyrido[2,3-d]pyrimidine Derivatives
The fusion of a thienyl ring to the pyrido[2,3-d]pyrimidine core, creating thieno[2,3-d]pyrimidine (B153573) derivatives, has been a successful strategy in developing potent enzyme inhibitors. This scaffold modification aims to improve pharmacokinetic properties and solubility while maintaining or enhancing biological activity. nih.gov For example, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were designed as PI3K inhibitors, demonstrating the utility of this fused heterocyclic system. nih.gov
Specific SAR Studies for 4-Methylthiopyrido[2,3-d]pyrimidine and its Analogues
While specific SAR studies focused solely on this compound are not extensively detailed in the provided search results, we can infer some aspects from related structures. The methylthio group at the C4 position is a key feature. In the synthesis of 6-methyl pyrido[3,4-d]pyrimidine (B3350098) derivatives, a related isomer, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine served as a crucial intermediate. nih.gov The methylthio group can be oxidized to a sulfone, which then allows for the introduction of various aniline (B41778) moieties, leading to potent inhibitors. nih.gov This suggests that the 4-methylthio group in this compound could also serve as a versatile synthetic handle for further derivatization to explore SAR.
Dissecting Molecular Interactions and Binding Affinities in Target Engagement
The biological activity of pyrido[2,3-d]pyrimidine analogues is ultimately determined by their molecular interactions with their target proteins.
Characterization of Hydrogen Bonding and Hydrophobic Interactions in Enzyme Active Sites
The binding of pyrido[2,3-d]pyrimidine inhibitors within enzyme active sites is typically characterized by a combination of hydrogen bonds and hydrophobic interactions. For instance, in the inhibition of EGFR, the pyrrolo[3,2-d]pyrimidine moiety (structurally related to pyrido[2,3-d]pyrimidine) can form a hydrogen bond with Met793 and hydrophobic interactions with Leu844 and Ala743. nih.gov
In the case of Mps1 kinase inhibitors with a pyrido[3,4-d]pyrimidine core, the pyrimidine (B1678525) ring often forms a crucial hydrogen bond with Gly605 in the hinge region of the enzyme. mdpi.com Additionally, hydrophobic interactions with a pocket formed by residues such as Cys604-Ile607 enhance the stability of the ligand-protein complex. mdpi.com The pyrido[3,4-d]pyrimidine scaffold itself engages in close hydrophobic interactions with the hinge region of Mps1. mdpi.com
Similarly, for mTOR inhibitors, the oxygen atom of a morpholino group, a common substituent, can mediate a hydrogen bond interaction with the mTOR kinase. nih.gov The combination of an electron donor at the para position and a hydrogen bond donor at the meta position of a phenyl ring attached to the scaffold has been shown to result in strong mTOR inhibitory effects. nih.gov
These examples highlight a common theme: the pyrido[2,3-d]pyrimidine scaffold often serves as an anchor within the enzyme's hinge region, forming key hydrogen bonds, while various substituents explore and engage with surrounding hydrophobic pockets to enhance potency and selectivity.
Modulation of Pharmacokinetic Relevant Properties through Structural Modifications
The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical success. For the pyrido[2,3-d]pyrimidine scaffold, which is a privileged structure in medicinal chemistry, strategic structural modifications have been explored to optimize these properties. nih.govnih.gov While detailed public data focusing exclusively on this compound is limited, the broader class of pyrido[2,3-d]pyrimidine analogues offers insights into how structural changes can influence key pharmacokinetic parameters such as metabolic stability, solubility, and permeability.
Alterations to the pyrimidine ring and its substituents can significantly impact these characteristics. humanjournals.com For instance, the introduction of various functional groups can modulate lipophilicity, a key factor in both permeability and metabolic susceptibility. Research on related heterocyclic systems suggests that the methylthio group, as in the titular compound, can influence metabolic pathways, potentially being a site for oxidation.
In a study on pyrido[2,3-b]pyrazin-2-ones, a structurally related class, specific modifications were shown to result in compounds with long half-lives and reasonable oral bioavailability in preclinical species. researchgate.net Another investigation into pyrido[2,3-d]pyrimidine derivatives as dual inhibitors of ERK and PI3K identified a compound with acceptable pharmacokinetic properties in rats, including a moderate half-life. nih.gov These examples underscore the potential to fine-tune the pharmacokinetic profile of the pyrido[2,3-d]pyrimidine core through targeted chemical synthesis.
Table 1: Impact of C2 Substituents on Metabolic Stability in Human Liver Microsomes
| Compound ID | R-group at C2 | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| 1a | -SCH₃ | Data not available | Data not available |
| 1b | -OCH₃ | Data not available | Data not available |
| 1c | -NHCH₃ | Data not available | Data not available |
| 1d | -Cl | Data not available | Data not available |
Table 2: Effect of C5/C7 Substituents on Aqueous Solubility
| Compound ID | R-group at C5 | R-group at C7 | Aqueous Solubility (µM) |
| 2a | -H | -Phenyl | Data not available |
| 2b | -Methyl | -Phenyl | Data not available |
| 2c | -H | -4-Chlorophenyl | Data not available |
| 2d | -H | -4-Methoxyphenyl | Data not available |
Table 3: Influence of N8-Substitution on Cell Permeability
| Compound ID | R-group at N8 | Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |
| 3a | -H | Data not available | Data not available |
| 3b | -Methyl | Data not available | Data not available |
| 3c | -Ethyl | Data not available | Data not available |
| 3d | -Cyclopropyl | Data not available | Data not available |
Computational and Theoretical Chemistry Applications in Pyrido 2,3 D Pyrimidine Research
Molecular Modeling and Computational Design for Lead Optimization
Molecular modeling plays a pivotal role in the lead optimization phase of drug discovery, enabling the refinement of hit compounds to improve their potency, selectivity, and pharmacokinetic profiles. In the context of pyrido[2,3-d]pyrimidine (B1209978) research, computational design strategies are employed to explore the impact of various substitutions on the core scaffold. For instance, studies have focused on modifying the 4-position of the pyrido[2,3-d]pyrimidine ring system to enhance interactions with target enzymes.
The methylthio group at the 4-position, as seen in 4-Methylthiopyrido[2,3-d]pyrimidine, is a key modulator of biological activity. Computational studies allow researchers to predict how alterations to this group or other parts of the molecule will affect its binding affinity and efficacy. This is often achieved through iterative cycles of in silico modification and evaluation, which helps prioritize the synthesis of the most promising analogues.
Virtual Screening Methodologies for Identifying Potential Bioactive Compounds
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach has been successfully applied in the discovery of novel pyrido[2,3-d]pyrimidine-based inhibitors for various therapeutic targets.
The process often begins with a large database of compounds, which is then filtered based on physicochemical properties and structural similarity to known active compounds. Subsequently, more computationally intensive methods like molecular docking are used to predict the binding affinity of the remaining candidates. While specific virtual screening campaigns for this compound are not extensively documented in publicly available research, the methodologies are well-established for the broader pyrido[2,3-d]pyrimidine class.
Ligand-Protein Docking Studies for Elucidating Binding Modes
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. This is crucial for understanding the molecular basis of its biological activity. For pyrido[2,3-d]pyrimidine derivatives, docking studies have been instrumental in elucidating their binding modes with various enzymes, such as kinases.
Pharmacophore Modeling and 3D-Pharmacophore Model Fitting
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to exert a specific biological activity. Pharmacophore modeling is used to identify the spatial arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For the pyrido[2,3-d]pyrimidine class of compounds, pharmacophore models have been developed based on the structures of known active molecules. These models serve as 3D search queries to identify novel compounds with the desired biological activity from chemical databases. The fitting of this compound and its analogues to these pharmacophore models can help predict their potential bioactivity and guide further synthetic efforts.
Quantitative Binding Energy Calculations for Ligand-Target Interactions
While molecular docking provides a qualitative prediction of binding, quantitative binding energy calculations aim to provide a more accurate estimation of the binding affinity between a ligand and its target. These calculations, often employing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used to rank potential drug candidates and to understand the energetic contributions of different parts of the molecule to the binding process.
Homology Modeling for Uncharacterized Target Protein Structures
In cases where the three-dimensional structure of a target protein has not been experimentally determined (e.g., by X-ray crystallography or NMR spectroscopy), homology modeling can be used to build a theoretical model. This technique relies on the known structure of a related homologous protein as a template.
For novel therapeutic targets of pyrido[2,3-d]pyrimidine derivatives, homology modeling can provide a structural framework for conducting molecular docking and other computational studies. This enables the early stages of drug discovery to proceed even in the absence of an experimentally determined target structure, facilitating the identification and optimization of potential inhibitors like this compound.
In Silico Approaches for Novel Chemotype Identification and Scaffold Hopping
Scaffold hopping is a computational strategy used to identify novel chemical scaffolds that can mimic the biological activity of a known active compound. This is particularly useful for discovering new classes of drugs with improved properties, such as better patentability or reduced off-target effects.
Starting from the pyrido[2,3-d]pyrimidine scaffold, in silico methods can be used to search for structurally diverse molecules that present a similar 3D arrangement of key pharmacophoric features. This can lead to the discovery of entirely new chemotypes that retain the desired biological activity. While specific examples of scaffold hopping from this compound are not widely reported, the principles are a key component of modern computational drug discovery.
Future Perspectives and Emerging Research Avenues for Pyrido 2,3 D Pyrimidine Chemistry
Development of Novel Selective Molecular Probes for Biological Systems
The development of selective molecular probes is a critical area of chemical biology, enabling the study of complex biological processes. The pyrido[2,3-d]pyrimidine (B1209978) scaffold is an excellent candidate for creating such probes due to its inherent ability to interact with various biological targets. Researchers are focusing on designing derivatives that can selectively bind to specific proteins or nucleic acid structures, thereby helping to elucidate their functions and roles in disease.
An emerging application is the design of probes to target RNA structures. For example, in silico screening and subsequent biological evaluation have identified substituted pyrido[2,3-d]pyrimidines that can bind to CUG trinucleotide repeat expansions, which are the cause of myotonic dystrophy type 1. plos.org These molecules are hypothesized to interact with the RNA minor groove, forming specific hydrogen bonds. plos.org Such probes are invaluable for studying the disease's mechanism and for developing potential therapeutic agents that can disrupt the harmful RNA-protein complexes. plos.org
Furthermore, the extensive work on pyrido[2,3-d]pyrimidines as kinase inhibitors provides a foundation for developing fluorescently-labeled or biotinylated probes. nih.govrsc.orgrsc.org These probes can be used in assays to identify new inhibitors, visualize enzyme localization within cells, and study the dynamics of signaling pathways. The core structure can be systematically modified to enhance affinity and selectivity for a particular kinase, turning a potential drug into a high-precision research tool.
Exploration of Underexplored Biological Targets for Pyrido[2,3-d]pyrimidine Scaffolds
While a significant amount of research has focused on the anticancer properties of pyrido[2,3-d]pyrimidines, particularly as inhibitors of various protein kinases, the full therapeutic potential of this scaffold remains to be unlocked. nih.govontosight.ai Many biological targets are still relatively underexplored.
Well-Established Targets: The most studied targets for this class of compounds are protein kinases involved in cancer progression. These include:
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), both wild-type and mutant forms (T790M, L858R), Fibroblast Growth Factor Receptor (FGFR), and c-Src. nih.govnih.govnih.gov
Serine/Threonine Kinases: Phosphatidylinositol-3-kinase (PI3K), PIM-1 kinase, and cyclin-dependent kinases (CDKs). researchgate.netnih.govrsc.orgrsc.org
Other Cancer-Related Enzymes: Dihydrofolate reductase has also been identified as a target, contributing to the antiproliferative effects of these compounds. nih.gov
Emerging and Underexplored Targets: Beyond oncology, the pyrido[2,3-d]pyrimidine scaffold holds promise for other therapeutic areas:
Inflammatory Diseases: The macrophage colony-stimulating factor-1 receptor (FMS), a kinase involved in chronic inflammatory diseases like rheumatoid arthritis, has been identified as a target for pyrido[2,3-d]pyrimidin-5-one derivatives. acs.org
Neurodegenerative Disorders: As mentioned, the ability of certain derivatives to bind to pathogenic RNA repeats opens up avenues for treating myotonic dystrophy and potentially other repeat expansion disorders. plos.org
Infectious Diseases: While some studies have noted general antimicrobial activity, targeted exploration against specific bacterial or fungal enzymes (like DNA gyrase) or viral proteins is an area ripe for investigation. nih.govrsc.orgontosight.ai
The table below summarizes some of the key biological targets for pyrido[2,3-d]pyrimidine derivatives.
| Target Class | Specific Target | Associated Disease Area | Reference |
| Protein Kinases | EGFR (WT & Mutant) | Cancer | nih.govnih.gov |
| PI3K, ERK2 | Cancer | nih.gov | |
| PIM-1 Kinase | Cancer | rsc.orgrsc.org | |
| FMS | Inflammatory Disease | acs.org | |
| Nucleic Acids | CUG Repeat RNA | Myotonic Dystrophy | plos.org |
| Other Enzymes | Dihydrofolate Reductase | Cancer, Infectious Disease | nih.gov |
Advancements in Sustainable and Efficient Synthetic Methodologies
The synthesis of pyrido[2,3-d]pyrimidines has traditionally involved multi-step processes. However, modern chemistry is pushing towards more sustainable and efficient methods to reduce waste, energy consumption, and the use of hazardous reagents.
Recent advancements include the use of green chemistry principles for the synthesis of these scaffolds. One notable method employs a nano ZnO catalyst in a one-pot, multicomponent reaction to create fused pyrido[2,3-d]pyrimidine systems. researchgate.net This reaction can be significantly accelerated using microwave irradiation, reducing reaction times from hours to just minutes and achieving high yields of 89-95%. researchgate.net Microwave-assisted synthesis has also been applied to produce various pyrimido[4,5-b] researchgate.netrsc.orgnaphthyridine derivatives, showcasing the versatility of this energy source in heterocyclic chemistry. acs.org
Another approach focuses on the regioselective synthesis of the heterocyclic core using readily available starting materials like 6-aminouracil (B15529) derivatives, which eliminates the need for a separate oxidation step that is often required in classical methods. nih.gov Researchers are also exploring catalyst-free methods and the use of recyclable media to further improve the environmental footprint of these syntheses. acs.org These modern methodologies not only make the production of pyrido[2,3-d]pyrimidines more economical and environmentally friendly but also facilitate the rapid generation of diverse compound libraries for biological screening.
Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by moving beyond traditional high-throughput screening to de novo design, where new molecules are generated computationally. youtube.com For pyrido[2,3-d]pyrimidine chemistry, these tools offer a powerful way to navigate the vast chemical space and design novel derivatives with optimized properties.
In silico approaches are already integral to the study of this scaffold. Molecular docking is routinely used to predict the binding modes of newly synthesized compounds against their biological targets, such as EGFR and PIM-1 kinase, helping to rationalize their activity. rsc.orgrsc.orgnih.gov More advanced computational strategies have been used to perform large-scale virtual screens to identify initial hits, as was done in the discovery of CUG-binding compounds for myotonic dystrophy. plos.org
The next frontier is the use of generative AI models. These models can learn the underlying rules of chemical structure and synthesis to propose entirely new molecules that are predicted to be active and, crucially, synthesizable. youtube.com By integrating AI that understands chemical reactions, it is possible to generate a molecule and its synthetic recipe simultaneously. youtube.com For the pyrido[2,3-d]pyrimidine scaffold, this means an AI could be trained on existing synthetic routes and biological activity data to design novel, highly potent, and selective inhibitors for a target of interest, complete with a step-by-step plan for their creation in the lab. This approach accelerates the design-make-test-analyze cycle, making the discovery process more efficient and innovative. nih.gov
Multi-Targeting Approaches with Pyrido[2,3-d]pyrimidine Derivatives
Complex diseases like cancer often involve multiple redundant or interacting signaling pathways. This has led to the concept of multi-target drugs, which are designed to inhibit several key proteins simultaneously. This approach can lead to improved efficacy and a lower likelihood of developing drug resistance compared to highly selective single-target agents.
The pyrido[2,3-d]pyrimidine scaffold is particularly well-suited for the development of multi-target inhibitors due to its ability to serve as a ligand for numerous kinases. nih.gov Researchers have successfully designed and synthesized pyrido[2,3-d]pyrimidine derivatives that act as dual inhibitors of ERK2 and PI3Kα, two critical nodes in cancer signaling pathways. nih.gov Such compounds have the potential to shut down tumor growth more effectively than inhibiting either kinase alone.
The development of these multi-target agents requires a deep understanding of the structural biology of the intended targets. By carefully designing the substitution patterns on the pyrido[2,3-d]pyrimidine core, it is possible to create molecules that fit into the ATP-binding sites of multiple kinases. This strategy is being actively pursued to develop the next generation of anticancer drugs with superior and more durable clinical responses. nih.gov
Q & A
Q. What are the primary synthetic routes for 4-Methylthiopyrido[2,3-d]pyrimidine and related derivatives?
The synthesis typically involves cyclization strategies using precursors like 2-amino-3-thiophenecarboxylates or pyrimidine intermediates. For example:
- Condensation reactions with formamide, urea, or nitriles under high-temperature conditions yield the fused pyrimidine core .
- Nucleophilic substitution at the C4 position: 4-chlorothieno[2,3-d]pyrimidine intermediates can react with methylthiol groups to introduce the methylthio moiety .
- Ullmann coupling for N-alkylation: Aryl iodides and 4-amino-pyrimidine precursors are used to install substituents at the C4 position .
Q. How is structural characterization performed for these compounds?
Key analytical methods include:
- 1H/13C NMR spectroscopy : Distinct chemical shifts (e.g., δ ~7–8 ppm for aromatic protons in DMSO-d6) confirm the fused-ring system and substituent positions .
- IR spectroscopy : Peaks at 1640–1715 cm⁻¹ indicate C=O or C=N stretching in pyrimidine derivatives .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 356.00 for ethyl carboxylate derivatives) validate molecular weight .
Advanced Research Questions
Q. What structure-activity relationships (SAR) guide the optimization of this compound derivatives?
- C4 substituents : Methylthio groups enhance antimicrobial activity by increasing lipophilicity and membrane penetration . Substitution with bulkier groups (e.g., ethyl) alters kinase selectivity, as seen in FAK inhibitors .
- Ring modifications : Thieno[2,3-d]pyrimidines show distinct NMR coupling patterns compared to pyrido analogs, influencing binding to biological targets .
- Electron-withdrawing groups : Nitro or chloro substituents at aryl positions improve anticancer activity by modulating electron density and interaction with DNA or enzymes .
Q. How do researchers address contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., cancer vs. microbial models) or endpoint measurements (e.g., IC50 vs. MIC) .
- Substituent positioning : Analogous compounds like 4-chloro-5-ethyl derivatives exhibit divergent kinase inhibition profiles compared to methylthio variants due to steric and electronic effects .
- Solubility and stability : Poor aqueous solubility of hydrophobic derivatives may lead to underestimated in vitro activity .
Q. What experimental strategies are used to evaluate kinase inhibition mechanisms?
- Docking studies : Computational models (e.g., AutoDock) predict binding modes to kinase ATP pockets, highlighting hydrogen bonds with hinge regions (e.g., pyrrolo[2,3-d]pyrimidine interactions with FAK) .
- In vitro kinase assays : Radiolabeled ATP competition assays quantify inhibition potency (e.g., IC50 values for CHK1 inhibitors) .
- Cellular validation : Western blotting for phosphorylated downstream targets (e.g., p-FAK in cancer cells) confirms target engagement .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction yields in multi-step syntheses?
- One-pot strategies : Combining condensation and cyclization steps reduces intermediate isolation, as demonstrated in pyrido[2,3-d]pyrimidine carboxylate synthesis (yields up to 85%) .
- Catalyst selection : Triethylamine or pyridine improves chlorination efficiency in 4-chloro intermediate preparation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves structurally similar derivatives .
Q. What in vitro models are appropriate for assessing antimicrobial activity?
- Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models test broad-spectrum efficacy .
- Fungal assays : C. albicans cultures evaluate antifungal potential using broth microdilution MIC assays .
- Resistance studies : Serial passage experiments identify propensity for resistance development in target pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
